3,4-Dimethyl-1,2-cyclopentanedione
3,4-Dimethyl-1,2-cyclopentanedione
3, 4-Dimethyl-1, 2-cyclopentanedione, also known as fema 3268, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 3, 4-Dimethyl-1, 2-cyclopentanedione exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 3, 4-dimethyl-1, 2-cyclopentanedione is primarily located in the cytoplasm. 3, 4-Dimethyl-1, 2-cyclopentanedione is a sweet, anise, and balsam tasting compound that can be found in coffee and coffee products. This makes 3, 4-dimethyl-1, 2-cyclopentanedione a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
13494-06-9
VCID:
VC20972679
InChI:
InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4-5H,3H2,1-2H3
SMILES:
CC1CC(=O)C(=O)C1C
Molecular Formula:
C7H10O2
Molecular Weight:
126.15 g/mol
3,4-Dimethyl-1,2-cyclopentanedione
CAS No.: 13494-06-9
Cat. No.: VC20972679
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3, 4-Dimethyl-1, 2-cyclopentanedione, also known as fema 3268, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 3, 4-Dimethyl-1, 2-cyclopentanedione exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 3, 4-dimethyl-1, 2-cyclopentanedione is primarily located in the cytoplasm. 3, 4-Dimethyl-1, 2-cyclopentanedione is a sweet, anise, and balsam tasting compound that can be found in coffee and coffee products. This makes 3, 4-dimethyl-1, 2-cyclopentanedione a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 13494-06-9 |
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | 3,4-dimethylcyclopentane-1,2-dione |
| Standard InChI | InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4-5H,3H2,1-2H3 |
| Standard InChI Key | WGAVDEVFJDQIMZ-UHFFFAOYSA-N |
| SMILES | CC1CC(=O)C(=O)C1C |
| Canonical SMILES | CC1CC(=O)C(=O)C1C |
| Melting Point | Mp 71-72 ° 71-72°C |
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